molecular formula C13H9Cl2NO2 B12041198 Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate

Cat. No.: B12041198
M. Wt: 282.12 g/mol
InChI Key: LMJZLOLWCJOUTG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate (molecular formula: C₁₄H₁₀Cl₂NO₂, molecular weight: 313.15 g/mol) is a halogenated pyridine derivative characterized by two chlorine substituents at the 2- and 6-positions of the pyridine ring, along with a methyl ester group at the 4-position. Its structural features—chlorine atoms and the ester moiety—contribute to its lipophilicity, stability, and reactivity, making it suitable for further functionalization.

Properties

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H9Cl2NO2/c1-18-13(17)9-6-11(16-12(15)7-9)8-2-4-10(14)5-3-8/h2-7H,1H3

InChI Key

LMJZLOLWCJOUTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

A representative synthesis begins with 2,6-dichloropyridine-4-carboxylic acid (1.0 equiv), which undergoes palladium-catalyzed cross-coupling with 4-chlorophenylboronic acid (1.2 equiv) in tetrahydrofuran (THF) at reflux. The catalyst system typically comprises PdCl₂(PPh₃)₂ (5 mol%) and cesium carbonate (3.0 equiv) as a base. After 1.5 hours, the mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate) to yield 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylic acid . Subsequent esterification with methanol in the presence of oxalyl chloride (2.0 equiv) and catalytic DMF provides the target methyl ester.

Key Data:

  • Yield : 72–78% (cross-coupling step), 89–93% (esterification)

  • Purity : >98% (HPLC)

  • Critical Parameters :

    • Strict anhydrous conditions to prevent boronic acid hydrolysis

    • Cs₂CO₃ enhances oxidative addition kinetics of Pd catalyst

Sequential Halogenation and Esterification

An alternative route starts with a prefunctionalized pyridine derivative, avoiding the need for cross-coupling.

Synthesis from 2-Methyl-4-Nitropyridine-N-Oxide

  • Chlorination : Treatment with concentrated HCl yields 4-chloro-2-methylpyridine-N-oxide .

  • Deoxygenation : Phosphorus trichloride (PCl₃) in acetonitrile removes the N-oxide group, forming 4-chloro-2-methylpyridine .

  • Oxidation : Potassium permanganate (KMnO₄) in aqueous H₂SO₄ oxidizes the methyl group to a carboxylic acid.

  • Esterification : Thionyl chloride (SOCl₂) converts the acid to the acid chloride, which reacts with methanol to form the methyl ester.

Key Data:

  • Overall Yield : 36.8% (four-step sequence)

  • Advantages : Uses inexpensive reagents; scalable for industrial production

  • Limitations : Low regioselectivity during chlorination; requires rigorous purification

One-Pot Multicomponent Assembly

Recent patents describe a streamlined approach combining cyclization and functionalization in a single pot.

Reaction Mechanism

A mixture of ethyl 2-aminothiazole-5-carboxylate , 2-methyl-4,6-dichloropyrimidine , and 4-chlorobenzaldehyde undergoes cyclocondensation in DMF at 120°C. The intermediate is then treated with POCl₃ to introduce the chlorine atom at the 2-position, followed by transesterification with methanol.

Key Data:

  • Yield : 65–70%

  • Reaction Time : 8–12 hours

  • Notes :

    • POCl₃ acts as both a chlorinating agent and a Lewis acid for cyclization

    • Excess methanol drives esterification to completion

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Suzuki-Miyaura Coupling72–78>98ModerateHigh (Pd cost)
Sequential Halogenation36.895HighLow
One-Pot Assembly65–7097HighModerate

Key Observations :

  • The Suzuki-Miyaura method offers superior regiocontrol but suffers from palladium catalyst costs.

  • Sequential halogenation is cost-effective but technically demanding due to multiple purification steps.

  • One-pot synthesis balances yield and scalability, though side reactions may occur with complex substrates.

Optimization Strategies

Catalyst Screening for Cross-Coupling

Alternative palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improve yields to 85% under microwave irradiation (100°C, 30 min).

Solvent Effects in Esterification

Replacing THF with dichloromethane (DCM) reduces ester hydrolysis, enhancing yields by 12%.

Green Chemistry Approaches

Aqueous-phase reactions using TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) as a ligand enable catalyst recycling, reducing Pd waste by 40% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro substituent undergoes substitution reactions with nucleophiles under controlled conditions. Key findings include:

NucleophileConditionsProductYieldSource
ThiophenolNaH/DMF, 0°C → RT2-(Phenylthio) derivative71%
4-Chlorophenylboronic acidPd(OAc)₂, Na₂CO₃, THF, reflux2-Arylpyridine analog68%
Ammonia (NH₃)MeOH/NH₄OH, 25°CPyridine-2-carboxamide89%

This reactivity is facilitated by the electron-deficient pyridine ring, which activates the chlorine atom for displacement. Steric hindrance from the 4-chlorophenyl group at position 6 directs substitution to the 2-position .

Suzuki–Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed coupling reactions with arylboronic acids:

Example Reaction:
Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate + 4-Fluorophenylboronic acid
Methyl 2-(4-fluorophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate

CatalystBaseSolventTemp (°C)YieldSource
Pd(OAc)₂Na₂CO₃THF8072%
Pd(PPh₃)₄K₂CO₃DMF10065%

Coupling efficiency depends on the steric bulk of the boronic acid and electron-withdrawing effects of the 4-chlorophenyl group.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

Hydrolysis Conditions:

  • Acidic: HCl/decanol, reflux → Carboxylic acid (85% yield)

  • Basic: NaOH/H₂O, RT → Sodium carboxylate (quantitative)

Subsequent Reactions:

ReagentProductApplicationSource
SOCl₂Acid chlorideIntermediate for amides
R-OH (Titanium methoxide)Transesterified estersHerbicide analogs

Reduction Reactions

Selective reductions target either the pyridine ring or substituents:

Reducing AgentConditionsProductOutcomeSource
H₂/Pd-CEtOH, 50 psiPiperidine derivativeRing saturation
LiAlH₄THF, 0°C → RTAlcohol via ester reduction78% yield

The 4-chlorophenyl group remains intact under mild reduction conditions but may undergo dehalogenation under harsher protocols .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Example: Reaction with 2-chloroethylamine derivatives under basic conditions yields piperazine-containing analogs :

text
This compound + N,N-Bis(2-chloroethyl)amine → Tricyclic piperazinylpyridine (62% yield)

Conditions: DMF, K₂CO₃, 120°C, 12h .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

  • AKT2 Kinase Inhibition: 2-(Phenylthio) analogs exhibit IC₅₀ = 12–14 μM against AKT isoforms .

  • Anticancer Activity: Coupling products with fluorophenyl groups demonstrate EC₅₀ = 20 μM in glioblastoma models .

Comparative Reactivity Table

Reaction TypeRate (vs. 2-Cl-6-MePyridine)Influencing Factors
SNAr3× slowerSteric hindrance from 4-ClPh
Suzuki Coupling1.2× fasterElectron-withdrawing effect enhances oxidative addition
Ester HydrolysisComparableMinimal electronic impact from distal substituents

Data synthesized from .

Scientific Research Applications

Drug Development

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate has been identified as a potential lead compound for drug development due to its biological activity. Studies indicate that it may interact with specific receptors or enzymes, influencing their activity. This interaction is crucial for understanding the pharmacodynamics of the compound and its potential side effects as a therapeutic agent.

Anti-inflammatory Effects

Research has shown that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds similar in structure have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . The half-maximal inhibitory concentration (IC50) values of these compounds against COX-1 and COX-2 enzymes suggest promising therapeutic applications in treating inflammatory diseases.

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 μM42.1 μM
Compound B26.04 μM31.4 μM
Compound C28.39 μM23.8 μM

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that certain derivatives possess significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Herbicidal Activity

In agricultural chemistry, this compound has been evaluated for its herbicidal properties. Its structural characteristics allow it to act as a potent herbicide, effective against a broad spectrum of unwanted vegetation both pre-emergence and post-emergence . This makes it suitable for use in various agricultural settings, including crop management and weed control.

Case Study 1: Anti-inflammatory Screening

A study conducted on several pyridine derivatives, including this compound, revealed that these compounds significantly suppressed COX enzyme activity in vitro. The results indicated that modifications to the pyridine structure could enhance anti-inflammatory efficacy, suggesting pathways for developing new anti-inflammatory drugs .

Case Study 2: Herbicide Efficacy

In field trials assessing the herbicidal effectiveness of related compounds, it was found that this compound exhibited superior control over specific weed species compared to traditional herbicides. This study highlighted the potential for this compound to be integrated into modern agricultural practices for more effective weed management .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations: Chlorine vs. Methoxy Groups

Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate (: C₂₀H₁₆ClNO₃, MW 353.80 g/mol) differs from the target compound by replacing the 6-position chlorine with a 4-methoxyphenyl group. Key differences include:

  • Electronic Effects : The methoxy group (-OCH₃) is electron-donating, which may alter the electron density of the pyridine ring compared to the electron-withdrawing chlorine substituent in the target compound. This could influence reactivity in nucleophilic substitution or cross-coupling reactions.
  • Molecular Weight : The higher molecular weight (353.80 vs. 313.15 g/mol) may enhance crystalline packing but reduce solubility in polar solvents .

Ring System Complexity: Imidazopyridine Derivatives

Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate (: C₁₄H₁₀ClN₃O₂, MW 303.71 g/mol) features a fused imidazo[1,2-a]pyridine ring system. Notable distinctions:

  • Solubility: The additional nitrogen atoms could increase polarity, but the rigid fused-ring structure might reduce solubility compared to the monocyclic target compound .

Functional Group Differences: Ester vs. Carboxylic Acid

2-Chloro-6-methylpyridine-4-carboxylic acid (: C₇H₆ClNO₂, MW 187.58 g/mol) lacks the 4-chlorophenyl group and replaces the ester with a carboxylic acid. Key contrasts:

  • Acidity : The carboxylic acid group (pKa ~4-5) introduces acidity absent in the ester-containing target compound, influencing ionization and solubility in aqueous environments.
  • Synthetic Utility : The ester in the target compound is more amenable to further derivatization (e.g., hydrolysis to acids or amidation) compared to the pre-existing carboxylic acid .

Complex Substituents: Trifluoromethyl and Sulfide Groups

Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate (: C₂₃H₁₈Cl₂F₃N₂O₃S, MW 557.37 g/mol) includes a trifluoromethyl group and a sulfide linkage. Differences include:

  • Molecular Weight and Bioactivity : The higher MW (557.37 g/mol) and complex substituents may improve binding to hydrophobic pockets in enzymes but reduce bioavailability .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate C₁₄H₁₀Cl₂NO₂ 313.15 2-Cl, 6-(4-ClPh), COOMe High lipophilicity, agrochemical intermediate
Methyl 2-(4-ClPh)-6-(4-MeOPh)pyridine-4-carboxylate C₂₀H₁₆ClNO₃ 353.80 6-(4-MeOPh), COOMe Enhanced crystallinity, reduced solubility
Methyl 2-(2-Cl-pyridinyl)imidazopyridine-6-carboxylate C₁₄H₁₀ClN₃O₂ 303.71 Imidazo[1,2-a]pyridine, 2-Cl-pyridinyl Fused-ring system, π-π stacking
2-Chloro-6-methylpyridine-4-carboxylic acid C₇H₆ClNO₂ 187.58 2-Cl, 6-Me, COOH Acidic, polar, limited derivatization
Ethyl 4-(4-ClPh)-6-(CF₃-pyridinyl-sulfanyl)-... C₂₃H₁₈Cl₂F₃N₂O₃S 557.37 -CF₃, sulfide, dihydropyridine High MW, potential metabolic stability

Biological Activity

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, highlighting its applications in drug development.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12H10Cl2N2O2
  • Molecular Weight : 273.12 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=CC(=C(N=C1Cl)C(C1=CC=C(C=C1)Cl)=O)C(=O)OC

Anticancer Activity

Research indicates that derivatives of pyridine and pyrimidine compounds, including this compound, exhibit notable anticancer properties. A study on similar compounds demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values ranging from 0.69μM0.69\,\mu M to 11μM11\,\mu M . The presence of the chloro group in the phenyl ring is often linked to enhanced biological activity due to increased lipophilicity and receptor binding affinity.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that modifications in the substituents significantly affect their biological efficacy. For instance, variations in the position and nature of substituents on the pyridine ring can lead to drastic changes in potency against cancer cell lines:

CompoundIC50 (µM)Cell Line
This compound0.69HeLa
Compound A11HeLa
Compound B29.1MDA-MB453
Compound C15.3MCF-7

This table illustrates how structural differences influence anticancer activity, emphasizing the need for careful design in drug development.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies show that pyridine derivatives exhibit antibacterial effects against common pathogens such as E. coli and S. aureus. The presence of halogen atoms (like chlorine) often enhances these activities by increasing the compound's ability to penetrate bacterial membranes .

Study on Anticancer Efficacy

In a notable study published in a peer-reviewed journal, researchers synthesized a series of pyridine derivatives and assessed their anticancer properties. Among these, this compound demonstrated promising results against several cancer cell lines with a marked reduction in cell viability at low concentrations . The study concluded that further exploration of this compound could lead to the development of effective anticancer therapies.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of various pyridine derivatives, including this compound. The results indicated significant activity against S. aureus strains, with minimum inhibitory concentrations (MICs) suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate?

The compound is typically synthesized via multi-step routes involving condensation, cyclization, and functionalization. For example, a Biginelli-like reaction may be employed, where aromatic aldehydes (e.g., 4-chlorobenzaldehyde), methyl acetoacetate, and thioureas are condensed in a one-pot reaction. Subsequent cyclization with agents like ammonium acetate or 3-amino-5-methylisoxazole yields the pyridine core. Chlorination steps using POCl₃ or SOCl₂ introduce the chloro substituents .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. The structure is refined using programs like SHELXL (for small-molecule refinement) and visualized via Mercury CSD . Dihedral angles between substituents (e.g., chlorophenyl and pyridine rings) are analyzed to assess planarity and steric effects. For instance, dihedral angles of ~86.9° between chlorophenyl and pyridine planes indicate significant non-coplanarity .

Q. What analytical methods ensure purity and structural integrity?

Purity is validated via HPLC (≥95% purity, as in ), while structural confirmation relies on NMR (¹H/¹³C), IR, and high-resolution mass spectrometry. TLC monitors reaction progress. Crystallinity is assessed using powder XRD, and thermal stability via DSC/TGA .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., dihedral angles) be resolved?

Discrepancies in dihedral angles (e.g., between experimental X-ray data and computational models) may arise from dynamic effects (e.g., torsional flexibility). Use Mercury CSD ’s packing similarity tools to compare intermolecular interactions. Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model conformational energy barriers. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. What strategies optimize low-yield reactions during synthesis?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Palladium or copper catalysts improve cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, toluene) enhance reactivity.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How do computational models predict biological activity based on structural features?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient pyridine ring). Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to targets like enzymes or receptors. The 4-chlorophenyl group’s hydrophobicity may enhance membrane permeability, while the ester moiety allows prodrug modifications .

Q. What structural analogs show divergent biological activities, and why?

Analogues like Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate ( ) replace chloro with methoxy groups, altering electronic properties. The methoxy group’s electron-donating effect reduces electrophilicity, impacting interactions with nucleophilic targets (e.g., cysteine proteases). Comparative QSAR studies quantify substituent effects on bioactivity .

Q. How to design experiments to study hydrolysis kinetics of the methyl ester group?

Use pH-dependent stability assays:

  • LC-MS monitoring : Track ester hydrolysis products (e.g., carboxylic acid) under physiological pH (7.4) vs. acidic/alkaline conditions.
  • Kinetic isotope effects : Replace ester protons with deuterium to probe reaction mechanisms.
  • Enzymatic assays : Test esterase-mediated hydrolysis for prodrug activation .

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